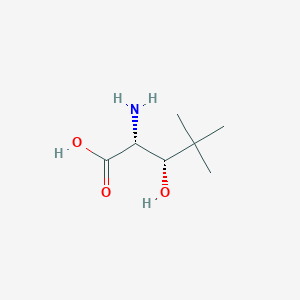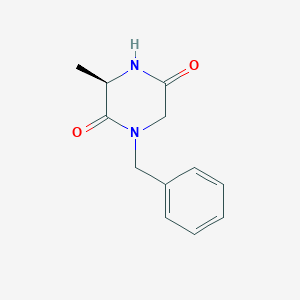![molecular formula C31H50O3 B1148770 [(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 143519-04-4](/img/structure/B1148770.png)
[(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a triterpenoid compound with the molecular formula C32H52O3 and a molecular weight of 484.8 g/mol . It is derived from natural sources, specifically the roots of Panax ginseng
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves several steps, starting from the extraction of the precursor compounds from Panax ginseng. The key steps include:
Purification: The extracted compounds are purified using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment to extract the precursor compounds from Panax ginseng.
Purification: Employing large-scale HPLC and MS for purification.
Chemical modification: Conducting the acetylation reaction in large reactors with precise control over reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 24 can be oxidized to form a ketone derivative.
Reduction: The double bonds in the diene structure can be reduced to form saturated derivatives.
Substitution: The acetoxy group at position 3 can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Formation of 24-keto derivatives.
Reduction: Formation of saturated triterpenoid derivatives.
Substitution: Formation of 3-substituted derivatives with various functional groups.
Applications De Recherche Scientifique
[(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of [(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with various molecular targets and pathways. It is known to:
Inhibit inflammatory pathways: By modulating the activity of key enzymes and cytokines involved in inflammation.
Induce apoptosis: In cancer cells through the activation of apoptotic pathways and inhibition of cell proliferation.
Scavenge free radicals: Exhibiting antioxidant properties by neutralizing reactive oxygen species (ROS).
Comparaison Avec Des Composés Similaires
[(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate can be compared with other similar triterpenoid compounds, such as:
3-Acetoxy-24-hydroxyolean-12-en-28-oic acid: Another triterpenoid with similar acetoxy and hydroxyl functional groups.
3-Acetoxy-24-hydroxyurs-12-en-28-oic acid: A triterpenoid with a similar structure but different ring system.
3-Acetoxy-24-hydroxyfriedel-12-en-28-oic acid: A triterpenoid with a different arrangement of functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups and its biological activities, which make it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
[(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O3/c1-20(2)25(34)12-10-21(3)23-14-18-31(8)24(23)11-13-27-30(7)17-16-28(35-22(4)33)29(5,6)26(30)15-19-32(27,31)9/h23-28,34H,1,3,10-19H2,2,4-9H3/t23-,24?,25?,26?,27-,28?,30+,31+,32-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZGFSMFYISVKP-MFRXXFFQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(CCC(=C)[C@H]1CC[C@]2(C1CC[C@H]3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC(=O)C)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(S)-2,2/'-BIS(DIPHENYLPHOSPHINO)-1,1/'-BINAPHTHYL]BIS(2-METHYLALLYL)RUTHENIUM(II)](/img/new.no-structure.jpg)




![Adenosine, N-[(3-methoxyphenyl)methyl]-](/img/structure/B1148704.png)
![12-Chlorobenzo[b]acridine](/img/structure/B1148707.png)
